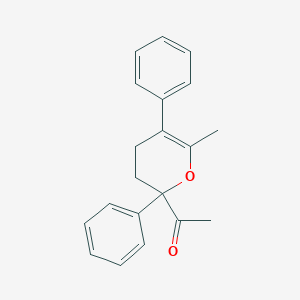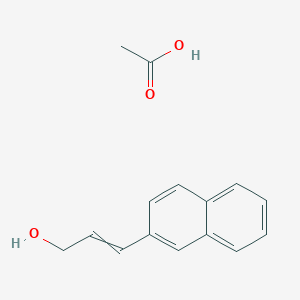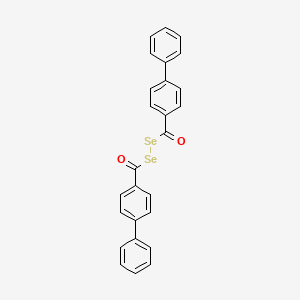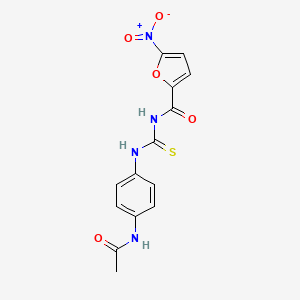
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a thiocarbamoyl group, which can enhance its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide typically involves multiple steps. One common method starts with the nitration of furan to produce 5-nitrofuran-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-acetamidophenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiocarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiocarbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The thiocarbamoyl group can interact with proteins and enzymes, potentially inhibiting their function. These combined effects contribute to the compound’s antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Acetamidophenyl)-2-chloroacetamide
- N-(4-Acetamidophenyl)-2-bromoacetamide
- N-(4-Acetamidophenyl)-2-iodoacetamide
Uniqueness
N-((4-Acetamidophenyl)thiocarbamoyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the nitrofuran and thiocarbamoyl groups. This combination enhances its reactivity and biological activity compared to similar compounds that lack one of these functional groups. The nitrofuran moiety provides antimicrobial properties, while the thiocarbamoyl group can enhance interactions with biological targets, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
117457-85-9 |
|---|---|
Molekularformel |
C14H12N4O5S |
Molekulargewicht |
348.34 g/mol |
IUPAC-Name |
N-[(4-acetamidophenyl)carbamothioyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H12N4O5S/c1-8(19)15-9-2-4-10(5-3-9)16-14(24)17-13(20)11-6-7-12(23-11)18(21)22/h2-7H,1H3,(H,15,19)(H2,16,17,20,24) |
InChI-Schlüssel |
RYJWEXGZEXBIDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
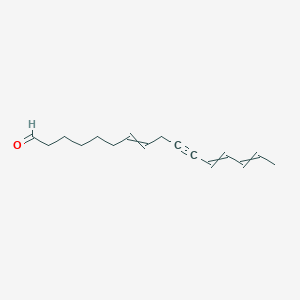
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)



